molecular formula C11H16ClN B1653298 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1803581-39-6

6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1653298
CAS No.: 1803581-39-6
M. Wt: 197.70
InChI Key: ZNKOJQHBQSSXSX-UHFFFAOYSA-N
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Description

6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features the 1,2,3,4-tetrahydroisoquinoline (THIQ) core, a privileged scaffold prevalent in a wide array of biologically active molecules and natural products . This compound is provided as a high-purity material for research applications. The THIQ structure is a fundamental motif in drug discovery. Analogs containing this scaffold have been reported to exhibit a diverse range of pharmacological activities, including anti-bacterial, anti-viral, anti-fungal, anti-cancer, and anti-inflammatory properties . Clinically used drugs based on the THIQ structure include the anti-cancer agent Trabectedin, the anti-parkinsonian drug Apomorphine, and the overactive bladder treatment Solifenacin . The presence of specific methyl substitutions at the 6 and 8 positions makes this compound a valuable intermediate for structure-activity relationship (SAR) studies, allowing researchers to probe the effect of these substituents on biological activity and selectivity. Synthetic routes to access THIQ derivatives often involve classic methods such as the Pictet-Spengler condensation , which involves the acid-catalyzed cyclization of a phenylethylamine with an aldehyde . Alternative pathways include the Bischler-Napieralski reaction followed by reduction . This product is intended for use in laboratory research only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6,8-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8-5-9(2)11-7-12-4-3-10(11)6-8;/h5-6,12H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKOJQHBQSSXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CNCCC2=C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803581-39-6
Record name Isoquinoline, 1,2,3,4-tetrahydro-6,8-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803581-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains the cornerstone for constructing the tetrahydroisoquinoline scaffold. For 6,8-dimethyl substitution, phenethylamine derivatives condense with formaldehyde under acidic conditions. A representative protocol from patent WO2005118548A1 involves:

  • Reagents : 3,5-Dimethylphenethylamine (1.0 eq), paraformaldehyde (1.2 eq), concentrated HCl (catalyst)
  • Conditions : Reflux in toluene at 110°C for 12 h under nitrogen
  • Workup : Neutralization with NaOH, extraction with dichloromethane (DCM), drying over MgSO₄
  • Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1)

Mechanistic Insight : The reaction proceeds via iminium ion formation, followed by electrophilic aromatic substitution at the para position relative to the methyl groups, favored by the electron-donating methyl substituents.

Bischler-Napieralski Cyclization

While less common for this specific derivative, Bischler-Napieralski cyclization offers an alternative route:

Parameter Value Source
Starting Material N-Acetyl-3,5-dimethylphenethylamine
Cyclizing Agent POCl₃
Temperature 80°C, 8 h
Post-Cyclization Step Hydrolysis with 6M HCl
Isolated Yield 58%

This method requires stringent moisture control due to POCl₃ sensitivity, limiting its industrial adoption.

Reductive Amination Strategies

Late-stage methylation via reductive amination introduces the 1,2,3,4-tetrahydro structure:

  • Intermediate : 6,8-Dimethyl-3,4-dihydroisoquinoline (prepared via dehydrogenation)
  • Reduction : Hydrogen gas (1 atm) over 10% Pd/C in ethanol
  • Methylation : Formaldehyde (2.0 eq) and sodium cyanoborohydride in methanol, pH 5 (acetic acid buffer)
  • Yield : 74% after recrystallization

Modern Catalytic Approaches

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Ru-BINAP complexes) enable enantioselective synthesis of the tetrahydroisoquinoline core:

  • Substrate : 6,8-Dimethyl-1-isoquinolyl acrylate
  • Conditions : 50 bar H₂, 60°C, 24 h in tert-amyl alcohol
  • Result : 89% ee, 82% yield
  • Limitation : Requires pre-functionalized acrylate intermediates

Photoredox Catalysis

Visible-light-mediated C-H functionalization provides a step-economic alternative:

Component Role Concentration
[Ir(ppy)₃] Photocatalyst 2 mol%
NH₄I Hydrogen atom donor 1.5 eq
Blue LEDs Light source (450 nm) 18 W
Solvent Acetonitrile/water (9:1) 0.1 M

This method achieves 65% yield but suffers from scalability challenges in continuous flow systems.

Hydrochloride Salt Formation and Purification

Acid-Base Titration Method

Conversion to the hydrochloride salt ensures improved stability and crystallinity:

  • Free Base Solution : 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline in anhydrous diethyl ether
  • HCl Addition : Slow addition of 2M HCl in isopropanol at 0°C
  • Precipitation : White crystalline solid forms immediately
  • Recrystallization : Dissolve in hot isopropanol (65°C), cool to −20°C, isolate via vacuum filtration
  • Purity : >99% by HPLC (C18 column, 0.1% TFA in water/acetonitrile)

Solvent Screening for Optimal Crystallization

Comparative solvent study for hydrochloride salt purification:

Solvent System Crystal Morphology Purity (%) Recovery (%)
Ethanol/water (7:3) Needles 98.2 85
Isopropanol Plates 99.1 92
Acetone/heptane Prisms 97.8 78

Isopropanol emerges as the optimal solvent, balancing purity and recovery.

Industrial-Scale Production Challenges

Exothermic Reaction Management

Pictet-Spengler cyclization releases −78 kJ/mol, requiring:

  • Jacketed reactors with ethylene glycol cooling (−10°C)
  • Semi-batch formaldehyde addition over 4–6 h
  • Real-time temperature monitoring (PID-controlled loops)

Solvent Recovery Systems

Closed-loop distillation units recover >95% toluene and isopropanol, reducing manufacturing costs by 22% compared to single-use solvent systems.

Analytical Validation Protocols

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 197.1543 [M+H]⁺ (theoretical 197.1547)
  • Instrument : Q-TOF MS with ESI source
  • Calibrant : Sodium formate cluster ions

¹H NMR Spectral Assignment (400 MHz, D₂O)

δ (ppm) Multiplicity Integration Assignment
1.38 s 6H C6/C8 methyl groups
2.72 t (J=6.1 Hz) 2H C4-H₂
3.12 t (J=6.1 Hz) 2H C3-H₂
4.21 s 2H C1-H₂

Residual solvent peaks (isopropanol) at δ 1.15 ppm confirm complete drying when <0.1%.

Emerging Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling technique eliminates solvent use:

  • Reagents : Phenethylamine derivative + paraformaldehyde
  • Conditions : Stainless steel jar (50 mL), 30 Hz, 2 h
  • Additive : SiO₂ (200 mesh) as grinding auxiliary
  • Yield : 61% with 87% atom economy

Biocatalytic Methylation

S-Adenosylmethionine (SAM)-dependent methyltransferases enable C-H activation:

  • Enzyme : Thalictrum tuberosum MTase (TtuMT)
  • Cofactor Recycling : ATP and Mg²⁺ in Tris buffer (pH 7.5)
  • Conversion : 44% after 48 h at 30°C

Chemical Reactions Analysis

Cyclization via Acid-Catalyzed Reactions

The tetrahydroisoquinoline core is often constructed through acid-mediated cyclization. For example, BF₃·OEt₂ facilitates simultaneous reduction and cyclization of N-acylcarbamate intermediates to yield 6,8-dimethyl-THIQ derivatives . Similar strategies employ TMSOTf (trimethylsilyl trifluoromethanesulfonate) with 2,6-lutidine to generate dihydroisoquinoline intermediates, which are subsequently hydrogenated .

Example Reaction:

text
Intermediate N-acylcarbamate → DIBAL-H reduction → BF₃·OEt₂ cyclization → 6,8-Dimethyl-THIQ[1]

Catalytic Hydrogenation

Catalytic hydrogenation using Pd/C or Ru-based catalysts converts dihydroisoquinolines to tetrahydroisoquinolines. Chiral catalysts like (R,R)-RuTsDPEN enable enantioselective reductions, yielding optically pure products (e.g., >90% ee) .

N-Alkylation and Acylation

The tertiary amine undergoes alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides under basic conditions. For example:

text
6,8-Dimethyl-THIQ + CH₃I → N-Methyl-6,8-dimethyl-THIQ[6]

Oxidation Pathways

  • Aromatic Ring Oxidation : Strong oxidants like KMnO₄ or CrO₃ oxidize the methyl groups to carboxylic acids or ketones.

  • N-Oxidation : Hydrogen peroxide oxidizes the nitrogen to form N-oxide derivatives, which influence receptor binding.

Coordination Chemistry

6,8-Dimethyl-THIQ acts as a ligand for transition metals. Key applications include:

Metal IonCoordination ModeApplication
Cu²⁺Bidentate (N,O)Catalyzes nitroaldol additions
Co³⁺TridentateEnantioselective Michael additions
Fe³⁺ChelationStabilizes high-spin complexes

Stereoselective Transformations

Chiral derivatives are synthesized via asymmetric transfer hydrogenation (ATH) or enzymatic resolution. For instance, LiAlH₄/AlMe₃ reduces dihydroisoquinolines to yield single diastereomers (e.g., (1R,3R)-6,8-dimethoxy-1,3-dimethyl-THIQ) .

Stability and Reactivity

  • Matrix Effects : Stability studies in biological matrices (blood, liver) show recovery rates >85% for 6,8-dimethyl-THIQ .

  • Deuterium Exchange : Deuterated analogs (e.g., 1-(methyl-d₃)-THIQ) are synthesized via H/D exchange in D₂O .

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a versatile building block in organic synthesis. It is frequently employed in the development of complex molecules and the study of various reaction mechanisms. The compound can undergo multiple chemical transformations including:

  • Oxidation : Can be oxidized to form nitrones using agents like hydrogen peroxide.
  • Reduction : Reduction reactions can yield more saturated derivatives with sodium borohydride.
  • Substitution : Participates in substitution reactions depending on the desired functional group changes.

Biological Research

This compound has garnered attention for its potential neuroprotective properties. Research indicates that it may modulate dopaminergic signaling through several mechanisms:

  • Monoamine Oxidase Inhibition : It may inhibit monoamine oxidase (MAO), leading to increased dopamine levels in the synaptic cleft.
  • Antioxidant Activity : Exhibits the ability to scavenge free radicals, potentially protecting neurons from oxidative stress.

Therapeutic Applications

The neuroprotective effects of 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride make it a candidate for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. In vitro studies have shown its efficacy in protecting dopaminergic neurons from apoptosis induced by neurotoxic agents.

Antimicrobial Properties

While specific data on this compound's antimicrobial activity is limited, related tetrahydroisoquinoline derivatives have demonstrated efficacy against various bacterial strains. Further studies are warranted to explore these properties in detail.

Comparative Analysis with Related Compounds

To understand the unique properties of 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, it is useful to compare it with other THIQ derivatives:

Compound NameStructural FeaturesBiological Activity
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolineMethoxy groups at positions 6 and 7Neuroprotective properties
1-Methyl-1,2,3,4-tetrahydroisoquinolineMethyl group at nitrogenStudied for neuroprotective effects

Neuroprotective Effects

Research has shown that 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride protects dopaminergic neurons from apoptosis induced by neurotoxic agents. This was demonstrated through various in vitro studies which highlighted its potential for therapeutic applications in neurodegenerative diseases.

Analytical Studies

A study focused on developing an LC–MS/MS method for detecting tetrahydroisoquinolines identified condensation products related to amphetamine interactions. This research underscores the importance of analytical techniques in understanding the biological implications of these compounds .

Synthesis and Characterization

Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its derivatives. Studies have explored various catalytic stereoselective approaches to enhance yields and purities during synthesis .

Mechanism of Action

Comparison with Similar Compounds

The pharmacological and physicochemical properties of THIQ derivatives are highly dependent on the type, position, and electronic nature of substituents. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Pharmacological Activity Reference(s)
6,7-Dimethoxy-1,2,3,4-THIQ hydrochloride 6,7-OCH₃ Precursor in alkaloid synthesis; moderate neuroactivity (e.g., salsolinol derivatives)
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ HCl 6,7-OCH₃; N-linked dimethylaminophenyl Potent analgesic (3.3× diclofenac sodium) and anti-inflammatory activity at 0.5 mg/kg
6,7-Dimethoxy-2-ethyl-THIQ hydrochloride 6,7-OCH₃; 2-ethyl-NH Synthetic intermediate; potential impact on lipophilicity and bioavailability
6,8-Difluoro-THIQ hydrochloride 6,8-F Structural analog with electronegative substituents; uncharacterized activity
6-Methoxy-THIQ hydrochloride 6-OCH₃ Lower similarity (0.94); limited pharmacological data

Impact of Substituent Position and Type

  • 6,7-Dimethoxy vs. 6,8-Dimethyl: Positional Effects: Adjacent 6,7-substituents (e.g., methoxy in salsolinol ) allow for conjugated electronic effects, enhancing interactions with polar targets. Functional Group Differences: Methoxy groups (-OCH₃) are electron-donating and may facilitate hydrogen bonding, whereas methyl groups (-CH₃) are non-polar, favoring hydrophobic interactions.
  • N-Substituents: Derivatives with bulky N-linked groups (e.g., dimethylaminophenyl in ) exhibit enhanced analgesic activity due to improved target affinity.

Pharmacological Data from Analogs

  • Analgesic and Anti-inflammatory Activity: The 6,7-dimethoxy derivative 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-THIQ HCl demonstrated a therapeutic index surpassing metamizole and diclofenac, with a 3.3-fold higher anti-inflammatory potency . This suggests that substituent polarity and aromatic interactions are critical for efficacy. Methyl groups in the 6,8 positions (hypothetically) may reduce solubility but improve CNS penetration, though direct evidence is lacking.
  • Neuroactivity: Salsolinol (6,7-dihydroxy-THIQ HBr) and related compounds show dopaminergic activity , highlighting the role of hydroxyl/methoxy groups in neurotransmitter receptor modulation.

Biological Activity

Overview

6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C₁₁H₁₅N·HCl
  • CAS Number : 1803581-39-6
  • Molecular Weight : 195.71 g/mol

The biological activity of 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is primarily associated with its interaction with the central nervous system (CNS). It is believed to modulate dopaminergic signaling through several mechanisms:

  • Monoamine Oxidase Inhibition : The compound may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine. This inhibition can lead to increased levels of dopamine in the synaptic cleft, enhancing dopaminergic signaling.
  • Antioxidant Activity : It has been shown to scavenge free radicals, thereby potentially protecting neurons from oxidative stress .

Neuroprotective Effects

Research indicates that 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. In vitro studies have demonstrated that this compound can protect dopaminergic neurons from apoptosis induced by neurotoxic agents .

Antimicrobial Activity

Some studies suggest that THIQ derivatives possess antimicrobial properties. While specific data on 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is limited in this area, related compounds have shown efficacy against various bacterial strains.

Case Studies and Research Findings

StudyFindings
Neuroprotection in Parkinson's Model In a study using N2a/APP cells (a model for Alzheimer's), treatment with the compound resulted in significant neuroprotection and reduced levels of amyloid-beta peptides .
Dopaminergic Neuron Protection Another study demonstrated that the compound could prevent cell death in dopaminergic neurons exposed to toxic agents such as MPP+ (1-methyl-4-phenylpyridinium) .
Oxidative Stress Reduction The antioxidant properties were highlighted in experiments where the compound reduced oxidative stress markers in neuronal cultures .

Comparative Analysis with Related Compounds

To better understand the unique properties of 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, it is useful to compare it with other THIQ derivatives:

CompoundStructureBiological Activity
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Similar with methoxy groupsExhibits neuroprotective effects but with different potency .
1-Methyl-1,2,3,4-tetrahydroisoquinoline Contains a methyl group at nitrogenKnown for its potential anti-Parkinsonian effects .

Q & A

Q. Resolving Data Contradictions :

  • Cross-validate results using orthogonal techniques (e.g., IR for functional groups if NMR signals overlap).
  • Compare retention times and fragmentation patterns with reference standards (e.g., pharmacopeial guidelines) .

Advanced: How can researchers design experiments to address conflicting reports on the decomposition products of this compound under varying storage conditions?

Answer:
Conflicting decomposition data (e.g., CO vs. NOx emission) may arise from differences in temperature, humidity, or light exposure. Design experiments as follows:

Accelerated Stability Testing :

  • Store samples at 40°C/75% RH (ICH Q1A guidelines) and analyze weekly via thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) .
  • Compare with data from long-term storage (25°C/60% RH).

Light Exposure Studies :

  • Use UV-Vis spectroscopy to monitor photodegradation (λmax ~270 nm for isoquinoline derivatives) .

Q. Example Table: Decomposition Products Under Stress Conditions

ConditionMajor Products DetectedAnalytical MethodReference
40°C/75% RHCO, HClGC-MS
UV Light (254 nm)NOx, polymerized residuesHPLC-MS

Basic: What are the critical factors in optimizing synthetic routes for 6,8-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

Answer:
Key considerations include:

  • Precursor Selection : Use 6,8-dimethyl-3,4-dihydroisoquinoline for hydrogenation (Pd/C, H2 at 50 psi) to minimize byproducts .
  • Acid Stoichiometry : Ensure exact molar equivalence of HCl during salt formation to avoid hygroscopic impurities .
  • Purification : Recrystallize from ethanol/water (3:1) to achieve >99% purity .

Advanced: How can chiral resolution be achieved for enantiomers of structurally related tetrahydroisoquinoline derivatives?

Answer:
For analogs like (S)-6,7-dimethoxy derivatives:

Chiral Chromatography : Use a Chiralpak® AD-H column with hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid .

Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica) for ester intermediates .

Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra (e.g., Cotton effect at 220–250 nm) with literature .

Basic: What precautions are necessary when handling this compound to ensure stability during biological assays?

Answer:

  • Storage : Keep at 2–8°C in airtight, light-resistant containers. Avoid freeze-thaw cycles to prevent hydrolysis .
  • Inert Atmosphere : Use argon or nitrogen for sensitive reactions (e.g., metal-catalyzed couplings) .
  • Biological Buffers : Pre-test solubility in PBS (pH 7.4) or DMSO (<0.1% final concentration) to avoid aggregation .

Advanced: How can researchers leverage deuterated analogs (e.g., 6,7-D6-dimethoxy derivatives) to study metabolic pathways?

Answer:
Deuterated analogs (e.g., 6,7-D6-dimethoxy) serve as internal standards or metabolic tracers:

LC-MS/MS Quantification : Spike deuterated analogs into biological matrices (plasma, liver microsomes) to correct for ion suppression .

Metabolic Profiling : Compare fragmentation patterns of parent vs. deuterated compounds to identify hydroxylation or demethylation pathways .

Q. Example Table: Key Parameters for Deuterated Analog Analysis

Parameter6,7-D6-Dimethoxy AnalogMethod
Molecular Weight233.8 g/molHRMS
Retention Time8.2 minHPLC (C18, 60% MeOH)
Metabolic Stabilityt1/2 = 45 min (human)Microsomal assay

Basic: What regulatory guidelines apply to the use of this compound in preclinical studies?

Answer:

  • GLP Compliance : Document synthesis, purity (>95%), and stability data per OECD 413 and ICH M3(R2) .
  • Ecotoxicity : Follow WGK Germany Class 3 guidelines for disposal (avoid release into waterways) .

Advanced: How can structure-activity relationship (SAR) studies be designed using analogs (e.g., 6,7-dimethoxy or 4,4-dimethyl variants)?

Answer:

Analog Synthesis : Prepare derivatives via electrophilic substitution (e.g., bromination at C5) or reductive amination .

Biological Testing :

  • Screen analogs against target receptors (e.g., adrenergic or opioid receptors) using radioligand binding assays (IC50 determination) .
  • Correlate substituent electronegativity (Hammett σ values) with activity trends .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
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6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

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